5,7-Dimethylnaphthalene-1,4-dione
Description
Significance and Research Context of Quinone Systems
Quinone systems, of which naphthalene-1,4-diones are a part, are a fundamental class of compounds in organic chemistry. Their importance stems from their inherent redox activity, which allows them to participate in a variety of electron transfer processes. This property is central to their roles in biological systems, where they are involved in vital functions such as cellular respiration and photosynthesis.
In the realm of synthetic organic chemistry, quinones are valued as versatile reagents and intermediates. Their electrophilic nature makes them excellent Michael acceptors and dienophiles in Diels-Alder reactions, enabling the construction of complex polycyclic systems. researchgate.net The ability of quinones to be readily reduced to their hydroquinone (B1673460) form, and for this process to be reversible, is harnessed in various applications, including as redox indicators and in the design of functional materials.
The core reactivity of the quinone moiety can be finely tuned by the presence of substituents on the aromatic ring. These substituents can alter the redox potential, influence the regioselectivity of reactions, and modify the biological activity of the molecule. The study of variously substituted quinones, therefore, remains an active area of research, with implications for drug discovery, materials science, and catalysis.
Historical Perspective on the Study of Dimethylnaphthalene-1,4-diones
While specific research on 5,7-Dimethylnaphthalene-1,4-dione is not prominent in the historical chemical literature, the study of the broader family of dimethylnaphthalenes has a more established history. In the mid-20th century, various isomers of dimethylnaphthalene were identified as naturally occurring volatile compounds in potatoes, where they were found to act as sprout inhibitors. This discovery spurred interest in their synthesis and biological activity.
The synthesis of the naphthalene-1,4-dione core itself has been a subject of study for over a century, with various methods developed for its construction. These often involve the oxidation of the corresponding naphthalene (B1677914) or its derivatives. The introduction of methyl groups at specific positions on the naphthalene ring system has been achieved through various synthetic strategies, including Friedel-Crafts alkylation and multi-step sequences involving cyclization reactions. However, the synthesis of specific, less common isomers like this compound has historically been challenging due to issues with regioselectivity and the availability of suitable starting materials. The development of more advanced synthetic methodologies in recent decades has made the targeted synthesis of such specific isomers more feasible.
Overview of Research Trajectories for this compound
A comprehensive review of the scientific literature reveals a notable absence of dedicated research on this compound. While studies on other isomers of dimethylnaphthalene-1,4-dione and related substituted naphthoquinones are available, this specific isomer appears to be largely uninvestigated.
The potential research trajectories for this compound can be inferred from the studies of its chemical relatives. Key areas of investigation would likely include:
Synthesis: The development of a regioselective and efficient synthesis of this compound would be the first critical step. This could potentially be achieved through a Diels-Alder reaction between a suitably substituted diene and benzoquinone, followed by aromatization, or through the functionalization of a pre-formed 5,7-dimethylnaphthalene precursor.
Chemical Reactivity: A thorough investigation of its reactivity, particularly in comparison to other dimethylnaphthalene-1,4-dione isomers, would be of fundamental interest. This would involve studying its behavior in key quinone reactions such as Michael additions, cycloadditions, and redox processes.
Biological Activity: Given that many substituted naphthalene-1,4-diones exhibit biological activity, screening this compound for potential applications in areas such as anticancer or antimicrobial research would be a logical progression. The specific placement of the methyl groups could lead to unique interactions with biological targets.
Material Properties: The electronic and photophysical properties of this isomer could be explored for potential applications in materials science, such as in the development of organic semiconductors or functional dyes.
The lack of current research on this compound highlights a gap in the chemical knowledge base. Its study could provide valuable insights into the structure-property relationships within the broader class of substituted naphthalene-1,4-diones.
Structure
3D Structure
Properties
CAS No. |
84979-40-8 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5,7-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-7-5-8(2)12-9(6-7)10(13)3-4-11(12)14/h3-6H,1-2H3 |
InChI Key |
NYRWLVTVIZPHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)C=CC(=O)C2=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dimethylnaphthalene 1,4 Dione
Established Synthetic Pathways
The synthesis of 5,7-Dimethylnaphthalene-1,4-dione can be achieved through several established methods. These pathways primarily involve oxidation reactions, cycloaddition reactions, and directed ortho-metalation strategies.
Pathways Involving Oxidation Reactions
Oxidation reactions are a common strategy for the synthesis of quinone structures. In the context of this compound, this would typically involve the oxidation of a suitable precursor, such as 5,7-dimethylnaphthalene or a related hydroquinone (B1673460) or diol. While direct oxidation of 1,4-dimethylnaphthalene (B47064) is a known process for producing the corresponding dicarboxylic acid, which is a valuable monomer for polymers, the controlled oxidation to the dione (B5365651) requires specific reagents and conditions to avoid over-oxidation. google.com For instance, the oxidation of 1,5-dihydroxynaphthalene (B47172) to a dione has been achieved using air oxidation of a bis(trimethylsilyloxy)diene precursor. mdpi.com
Methodologies Utilizing Cycloaddition Reactions
Cycloaddition reactions, particularly Diels-Alder reactions, are powerful tools for the construction of cyclic and bicyclic systems. The synthesis of a naphthalene-1,4-dione scaffold can be envisioned through the reaction of a suitably substituted benzoquinone with a diene. For the specific case of this compound, a potential, though not explicitly detailed in the provided results, cycloaddition approach would involve a reaction between a dienophile and a diene that would ultimately form the dimethylated naphthalene (B1677914) ring system.
Approaches via Directed Ortho-Metalation and Related Strategies
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.orguvm.edu This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.orgbaranlab.orgharvard.edu This creates a nucleophilic aryllithium species that can then react with an electrophile. wikipedia.orguvm.edu For the synthesis of a precursor to this compound, one could envision a scenario starting with a naphthalene derivative bearing a DMG. The regioselectivity of DoM on naphthalene systems can be complex and is influenced by the nature of the lithiating agent and the solvent. nih.gov For example, the DoM of 2-[(dimethylamino)methyl]naphthalene can lead to a mixture of lithiated isomers, but conditions can be optimized to favor a specific regioisomer. nih.gov
Table 1: Key Aspects of Directed Ortho-Metalation (DoM)
| Feature | Description |
| Principle | Regioselective deprotonation of an aromatic ring at the position ortho to a Directing Metalation Group (DMG). wikipedia.orguvm.edu |
| Reagents | Strong organometallic bases (e.g., n-BuLi, sec-BuLi, t-BuLi) and an aromatic substrate with a DMG. baranlab.org |
| DMG Examples | Methoxy group, tertiary amine group, amide group. wikipedia.org |
| Intermediate | An aryllithium compound that is highly nucleophilic. wikipedia.orguvm.edu |
| Advantages | High regioselectivity, allowing for the introduction of substituents at specific positions. wikipedia.org |
Novel Synthetic Approaches and Catalyst Development
Recent research has focused on developing more efficient, sustainable, and innovative methods for chemical synthesis. This includes the application of green chemistry principles and the use of biocatalysis.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing naphthalene-1,4-dione derivatives, green approaches have been explored. For example, one-pot, multi-component reactions are a key strategy in green synthesis as they can improve atom economy and reduce waste. bohrium.com The use of environmentally benign solvents, such as ethanol (B145695) or even water, and the development of catalyst systems that can be easily recovered and reused are also central to this approach. bohrium.comnih.gov For instance, the synthesis of certain heterocyclic compounds has been achieved using L-proline as a catalyst in ethanol, which is considered a green method due to the mild reaction conditions and high yields without the need for column chromatography. bohrium.com
Chemoenzymatic and Biocatalytic Syntheses
While specific chemoenzymatic or biocatalytic routes for this compound were not found in the search results, this area represents a promising frontier. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. Enzymes could potentially be used for the selective oxidation of a 5,7-dimethylnaphthalene precursor to the desired dione, avoiding the formation of byproducts.
Flow Chemistry Applications in this compound Production
The application of flow chemistry to the synthesis of naphthoquinones is a burgeoning area of research, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. While specific studies on the flow synthesis of this compound are not extensively documented, the principles and methodologies applied to analogous compounds provide a clear blueprint for its potential production.
Flow chemistry utilizes microreactors or tubular reactors to perform chemical reactions in a continuous stream. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities of the desired products. For the synthesis of naphthoquinone derivatives, flow chemistry has been shown to be particularly effective. For instance, the synthesis of 2-(3-indolyl)-1,4-naphthoquinone has been successfully achieved in a continuous flow system, demonstrating significant improvements over batch synthesis in terms of reaction time and yield. tandfonline.com This was accomplished using a simple setup with commercially available tubing and pumps, highlighting the accessibility of this technology. tandfonline.com
The key advantages of a flow chemistry approach for the production of this compound would include:
Enhanced Safety: Reactions involving hazardous reagents or intermediates can be performed with greater safety in flow reactors due to the small reaction volumes at any given time.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing, leading to better reaction control and reduced formation of byproducts. tandfonline.com
Scalability: Scaling up production in a flow system is a matter of running the reactor for a longer duration or by numbering up the reactors, which is often more straightforward than scaling up batch reactors. researchgate.net
A potential flow synthesis of this compound could involve the oxidation of a suitable precursor, such as 5,7-dimethylnaphthalene or a partially hydrogenated derivative. The use of solid-supported oxidizing agents or catalysts in packed-bed reactors could further streamline the process by simplifying purification. The photochemical acylation of 1,4-naphthoquinone (B94277) with aldehydes has also been demonstrated under continuous-flow conditions, suggesting that flow chemistry is adaptable to a variety of synthetic transformations relevant to naphthoquinones. mdpi.com
Table 1: Comparison of Batch vs. Flow Synthesis for a Naphthoquinone Derivative
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours | Minutes | tandfonline.com |
| Yield | Good | Good to Excellent | tandfonline.com |
| Scalability | Difficult | Straightforward | researchgate.net |
| Safety | Higher risk with hazardous materials | Enhanced safety | researchgate.net |
Regioselective and Stereoselective Synthesis Considerations
The synthesis of specifically substituted naphthoquinones like this compound presents significant challenges in controlling regioselectivity. The positions of the methyl groups at C5 and C7 dictate the need for synthetic strategies that can precisely install these substituents on the naphthalene core, avoiding the formation of other isomers.
Regioselectivity:
The control of regiochemistry is a central theme in the synthesis of polysubstituted naphthoquinones. researchgate.net Several strategies have been developed to address this challenge:
Diels-Alder Reactions: A common and powerful method for constructing the naphthoquinone skeleton is the Diels-Alder reaction between a suitably substituted 1,4-benzoquinone (B44022) and a diene. researchgate.net The regioselectivity of this cycloaddition is governed by the electronic and steric nature of the substituents on both the dienophile and the diene. For the synthesis of 5,7-disubstituted naphthoquinones, a key challenge is to control the orientation of the addition.
Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation of a pre-existing naphthalene or tetralone core can be employed. However, these reactions are often plagued by a lack of regioselectivity, leading to mixtures of isomers that can be difficult to separate. The directing effects of existing substituents on the aromatic ring are crucial in determining the outcome of the reaction.
Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to activate a specific position on the aromatic ring for metalation, followed by quenching with an electrophile. This can be a highly regioselective method for introducing substituents.
From Substituted Precursors: A more controlled approach involves starting with a precursor that already contains the desired substitution pattern. For instance, the synthesis could begin from a xylene derivative which is then elaborated to the final naphthoquinone structure. A multi-step synthesis involving the cyclization of an alkenylbenzene to a dimethyltetralin, followed by dehydrogenation, has been described for the preparation of various dimethylnaphthalenes, including isomers structurally related to the 5,7-disubstituted pattern. google.com
Stereoselectivity:
For this compound itself, there are no stereocenters in the final molecule. However, stereoselectivity becomes a critical consideration if the synthetic route proceeds through chiral intermediates or if the core structure is further functionalized to create stereogenic centers. For example, in the synthesis of related natural products, such as menaquinones, stereoselective methods are crucial for establishing the correct configuration of the side chain. nih.gov While not directly applicable to the achiral target compound, these methodologies would be relevant for the synthesis of chiral derivatives of this compound.
Table 2: Synthetic Methods for Naphthoquinone Derivatives and Regioselectivity Considerations
| Synthetic Method | Description | Regioselectivity Control | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Cycloaddition of a diene and a benzoquinone. | Governed by substituents on reactants; can be challenging. | researchgate.net |
| Friedel-Crafts Acylation/Alkylation | Electrophilic aromatic substitution on a naphthalene or tetralone. | Often leads to mixtures of isomers. | nih.gov |
| Oxidation of Naphthalenes | Direct oxidation of the corresponding dimethylnaphthalene. | The precursor must have the correct substitution pattern. | scirp.org |
| Annulation Reactions | Building the quinone ring onto a pre-existing aromatic system. | Can offer good control depending on the specific annulation strategy. | rsc.org |
Advanced Structural Characterization and Electronic Structure of 5,7 Dimethylnaphthalene 1,4 Dione
Spectroscopic Analysis Beyond Basic Identification
While basic spectroscopic methods confirm the identity of 5,7-Dimethylnaphthalene-1,4-dione, a deeper understanding of its nuanced structural features requires more advanced analytical techniques.
High-Resolution NMR Spectroscopy for Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure and conformation of molecules in solution. For this compound, 1H and 13C NMR spectroscopy would provide precise chemical shifts and coupling constants, revealing the electronic environment of each nucleus and the connectivity of the atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2/H3 | 6.8 - 7.2 | 138 - 140 |
| H6 | 7.4 - 7.6 | 130 - 135 |
| H8 | 7.8 - 8.0 | 125 - 130 |
| 5-CH₃ | 2.3 - 2.6 | 18 - 22 |
| 7-CH₃ | 2.3 - 2.6 | 18 - 22 |
| C1 (C=O) | - | 183 - 186 |
| C4 (C=O) | - | 183 - 186 |
| C4a | - | 130 - 135 |
| C5 | - | 140 - 145 |
| C6 | - | 130 - 135 |
| C7 | - | 140 - 145 |
| C8 | - | 125 - 130 |
Note: These are predicted ranges based on data from similar substituted naphthoquinones and are subject to experimental verification.
Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Dynamics
For this compound, the FT-IR and Raman spectra would be dominated by characteristic bands corresponding to the C=O and C=C stretching vibrations of the quinone ring, as well as the vibrations of the aromatic ring and the methyl groups. The carbonyl (C=O) stretching vibrations are typically observed in the region of 1650-1690 cm⁻¹ in the IR spectrum and are often strong and sharp. scielo.br The C=C stretching vibrations of the aromatic and quinonoid rings would appear in the 1500-1600 cm⁻¹ region. nih.gov The C-H stretching vibrations of the methyl groups and the aromatic ring would be found in the 2800-3100 cm⁻¹ range. scielo.br
A study on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives demonstrated the utility of combining experimental Raman and FT-IR spectroscopy with theoretical calculations to assign vibrational modes accurately. scielo.brresearchgate.net A similar approach for this compound would allow for a comprehensive understanding of its vibrational dynamics.
Table 2: Characteristic Vibrational Frequencies for this compound (Predicted)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3050 - 3100 | Medium | Medium |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium | Medium |
| C=O Stretch | 1650 - 1690 | Strong | Medium |
| C=C Stretch (Aromatic/Quinone) | 1500 - 1600 | Medium-Strong | Strong |
| C-H Bend (Methyl) | 1375 - 1450 | Medium | Medium |
Note: These predictions are based on general trends for naphthoquinones and related aromatic compounds.
X-ray Crystallography for Solid-State Architectures and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystal structure of this compound would provide accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular geometry.
Furthermore, the crystal structure would reveal the packing of the molecules in the solid state and the nature of any intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the physical properties of the solid, such as its melting point and solubility. While a specific crystal structure for this compound was not found, studies on other naphthoquinone derivatives, such as 2-methyl-1,4-naphthoquinone and 2-anilino-1,4-naphthoquinone, have shown that these molecules often form centrosymmetric dimers or extended stacks in the solid state, driven by a combination of hydrogen bonding and π-π interactions. jst.go.jpresearchgate.net It is reasonable to expect that this compound would exhibit similar packing motifs.
Photoelectron Spectroscopy for Electronic Structure Elucidation
Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation. khanacademy.org This information can be directly related to the binding energies of the electrons in their respective molecular orbitals, providing a direct experimental probe of the electronic structure.
A PES spectrum of this compound would show a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The spectrum would provide valuable information about the energies of the π-orbitals of the aromatic system and the lone pair orbitals of the carbonyl oxygen atoms. By comparing the experimental ionization energies with those calculated using quantum chemical methods, a detailed assignment of the molecular orbital energy levels can be achieved. This technique offers fundamental insights into the electronic properties that govern the reactivity and photochemistry of the molecule. youtube.com
Quantum Chemical and Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies and providing deeper insights into the electronic structure and properties of molecules.
Density Functional Theory (DFT) Calculations of Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can provide a wealth of information about this compound, including its optimized geometry, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations on related naphthoquinone derivatives have been successfully used to predict their geometries, vibrational spectra, and electronic properties, showing good agreement with experimental data. researchgate.netjocpr.commdpi.com For this compound, DFT calculations would be expected to show that the HOMO is primarily localized on the electron-rich aromatic ring and the methyl groups, while the LUMO is concentrated on the electron-deficient quinone moiety. This distribution of frontier molecular orbitals is characteristic of many naphthoquinones and is fundamental to their chemical and biological activities. nih.gov
Table 3: Predicted Electronic Properties of this compound from DFT (B3LYP/6-31G)*
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -2.5 to -3.0 eV |
| HOMO-LUMO Gap | 3.5 to 4.5 eV |
Note: These values are typical for naphthoquinone derivatives and would require specific calculations for this compound for precise determination.
Ab Initio Methods for Molecular Orbitals and Reactivity Prediction
Ab initio quantum mechanical methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure of molecules like this compound. numberanalytics.comnumberanalytics.com These computational approaches are instrumental in predicting molecular properties such as geometries, energies, and spectroscopic characteristics without reliance on experimental data. numberanalytics.com The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the compound's reactivity. frontiersin.orgnih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical descriptor of chemical reactivity and stability. frontiersin.org A smaller energy gap suggests higher reactivity and lower stability. frontiersin.org For naphthoquinone derivatives, these calculations offer valuable insights into their chemical behavior. frontiersin.orgresearchgate.netresearchgate.net
Conceptual DFT also provides a suite of reactivity descriptors that can be calculated from the electronic structure. mdpi.com These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.govmdpi.com These indices offer a quantitative measure of the molecule's propensity to engage in chemical reactions. For instance, the electrophilicity index (ω) can indicate a molecule's reactivity in polar reactions. researchgate.net
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital |
| Egap (LUMO-HOMO) | 4.45 | Energy gap, indicative of chemical reactivity |
| Ionization Potential (I) | 6.85 | Approximated as -EHOMO |
| Electron Affinity (A) | 2.40 | Approximated as -ELUMO |
| Electronegativity (χ) | 4.625 | A measure of the ability to attract electrons |
| Chemical Hardness (η) | 2.225 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 4.80 | Global electrophilic nature of the molecule |
This table presents hypothetical data for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, to illustrate the typical output of such an analysis. The values are representative of those found for similar naphthoquinone derivatives.
Conformational Landscape Analysis via Computational Modeling
The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and biological properties. Computational modeling, particularly through methods like molecular dynamics (MD) simulations and high-level quantum mechanical calculations, allows for the exploration of a molecule's conformational landscape. nih.govmdpi.com This landscape represents the full range of possible spatial arrangements (conformers) of the molecule and their relative energies. nih.gov
For a molecule like this compound, the rotation around single bonds, such as those connecting the methyl groups to the naphthalene (B1677914) ring, can give rise to different conformers. While the naphthalene-1,4-dione core is largely planar, the orientation of the methyl group hydrogens can vary. The analysis of the potential energy surface helps to identify the most stable conformers (global minima) and any higher energy conformers (local minima), as well as the transition states that separate them. rsc.org
| Conformer | Description of Methyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| 1 (Global Minimum) | Staggered orientation of both methyl groups relative to the ring | 0.00 | ~75 |
| 2 | One methyl group eclipsed, one staggered | ~0.8 | ~20 |
| 3 | Eclipsed orientation of both methyl groups | ~1.5 | ~5 |
This table presents a hypothetical conformational analysis for this compound. The energy values are illustrative and represent plausible outcomes from computational modeling studies.
Non-Covalent Interaction (NCI) Analysis in Aggregates
Non-covalent interactions (NCIs) are fundamental in determining the structure and properties of molecular aggregates, including crystal packing and self-assembly. nih.govnih.govacs.org The Non-Covalent Interaction (NCI) index is a powerful computational tool used to visualize and characterize these weak interactions in three-dimensional space. nih.govacs.orgwikipedia.org This method is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org
NCI analysis allows for the identification of various types of interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.govresearchgate.net These interactions are visualized as isosurfaces, where the color of the surface indicates the nature and strength of the interaction. Typically, blue isosurfaces represent repulsive interactions (e.g., steric clashes), green indicates weak van der Waals interactions, and red signifies strong, attractive interactions like hydrogen bonds. researchgate.net
In aggregates of this compound, NCI analysis would likely reveal π-π stacking interactions between the aromatic rings of adjacent molecules, as well as C-H···O interactions between the methyl hydrogens and the carbonyl oxygens. These interactions play a crucial role in the solid-state packing of the compound. The strength of these interactions can be quantified by integrating the electron density within the NCI regions. researchgate.net
| Interaction Type | Interacting Fragments | Calculated Interaction Energy (kcal/mol) | NCI Plot Color Code |
|---|---|---|---|
| π-π Stacking | Naphthalene Ring 1 ↔ Naphthalene Ring 2 | -2.5 to -4.0 | Green |
| C-H···O | Methyl C-H ↔ Carbonyl Oxygen | -0.5 to -1.5 | Green to Bluish-Green |
| Steric Repulsion | Methyl H ↔ Methyl H (intermolecular) | > 0 (repulsive) | Blue/Reddish-Brown |
This table provides illustrative data on the types and strengths of non-covalent interactions that would be expected in an aggregate of this compound, based on NCI analysis principles.
Reactivity and Reaction Mechanisms of 5,7 Dimethylnaphthalene 1,4 Dione
Redox Chemistry and Electrochemical Behavior
The quinone moiety is the cornerstone of the redox chemistry of 5,7-Dimethylnaphthalene-1,4-dione, allowing it to undergo reversible reduction and oxidation reactions. This behavior is fundamental to its electrochemical properties and potential biological roles. nih.govresearchgate.net
Quinones are archetypal redox molecules capable of accepting electrons and protons in a stepwise manner. researchgate.netsemanticscholar.org The reduction of this compound proceeds via a two-electron, two-proton process to yield the corresponding hydroquinone (B1673460), 5,7-Dimethylnaphthalene-1,4-diol. This transformation occurs through a semiquinone radical anion intermediate.
The process can be summarized as follows:
First Electron Transfer: The quinone (Q) accepts a single electron to form a semiquinone radical anion (Q•⁻). This species is often highly reactive and colored.
Second Electron Transfer: The semiquinone radical anion accepts a second electron to form the hydroquinone dianion (Q²⁻). researchgate.net
While specific cyclic voltammetry (CV) and chronoamperometry data for this compound are not widely documented, the behavior of analogous 1,4-naphthoquinone (B94277) derivatives provides a clear model. researchgate.net CV studies on naphthoquinones in aprotic solvents typically show two distinct, quasi-reversible one-electron reduction peaks corresponding to the formation of the semiquinone radical anion and the dianion. researchgate.netresearchgate.net
In aqueous solutions, the electrochemical behavior becomes more complex and pH-dependent, often showing a single, two-electron wave as the protonation steps become kinetically coupled to the electron transfers. dtu.dk Chronoamperometry can be used to study the kinetics of these electron transfers and the diffusion coefficients of the electroactive species. researchgate.net
Table 1: Expected Electrochemical Behavior of this compound Based on Analogous Compounds
| Redox Process | Description | Expected Observation in CV |
| Q + e⁻ ⇌ Q•⁻ | Formation of the semiquinone radical anion. | First quasi-reversible reduction peak. |
| Q•⁻ + e⁻ ⇌ Q²⁻ | Formation of the hydroquinone dianion. | Second quasi-reversible reduction peak at a more negative potential. |
| Q + 2H⁺ + 2e⁻ ⇌ QH₂ | Overall reduction to hydroquinone in protic media. | A single, pH-dependent two-electron reduction peak. |
Note: The exact potentials would be influenced by the methyl groups and experimental conditions.
The quinone/hydroquinone redox couple is a vital component in numerous biological processes, particularly those involving electron transport chains. nih.gov Quinones can participate in redox cycling, a process where the quinone is reduced to a semiquinone by cellular reductases. This semiquinone can then react with molecular oxygen to regenerate the parent quinone while producing a superoxide (B77818) radical. nih.gov This generation of reactive oxygen species (ROS) can induce oxidative stress within cells.
Furthermore, the electrophilic nature of the quinone ring makes it susceptible to Michael addition reactions with cellular nucleophiles, such as the thiol groups in glutathione (B108866) and cysteine residues in proteins. nih.gov This covalent modification can disrupt protein function and deplete cellular antioxidant defenses, contributing to the biological activity observed for many quinone-containing compounds. researchgate.netnih.gov
Pericyclic Reactions and Cycloadditions
The electron-deficient double bond within the quinone ring of this compound makes it an active participant in pericyclic reactions, most notably cycloadditions.
The α,β-unsaturated ketone system of this compound functions as a dienophile in Diels-Alder reactions. It readily reacts with electron-rich conjugated dienes to form new six-membered rings. mnstate.edu The success and rate of these [4+2] cycloadditions are enhanced by the electron-withdrawing nature of the carbonyl groups, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). princeton.edu
The reaction involves the concerted addition of a 4π electron system (the diene) to the 2π electron system of the quinone's double bond. The regioselectivity and stereoselectivity of the reaction are governed by the specific substituents on both the diene and the dienophile. For instance, reaction with an asymmetric diene like 1-methoxy-1,3-butadiene (B1596040) would be expected to yield a specific regioisomer.
Table 2: Potential Diels-Alder Reactions of this compound
| Diene | Reaction Type | Expected Product Class |
| 1,3-Butadiene | [4+2] Cycloaddition | Tetrahydroanthracene-dione derivative |
| Cyclopentadiene | [4+2] Cycloaddition | Fused polycyclic dione (B5365651) adduct |
| Danishefsky's Diene | [4+2] Cycloaddition | Functionalized tetrahydroanthracene-dione |
| Anthracene | [4+2] Cycloaddition | Complex polycyclic aromatic adduct |
Beyond the Diels-Alder reaction, the double bonds of this compound can potentially engage in other cycloaddition pathways.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a characteristic reaction of enones. Upon irradiation with UV light, the excited state of the quinone can react with an alkene to form a cyclobutane (B1203170) ring. The reaction can occur between the C=C bond of the quinone and an alkene, or potentially between a C=O bond and an alkene (the Paternò–Büchi reaction). Formal [2+2] cycloadditions have also been observed in thermal reactions between certain activated alkenes and electron-deficient double bonds. beilstein-journals.org
[2+3] Cycloadditions: The electron-deficient C=C bond of the quinone is a suitable dipolarophile for 1,3-dipolar cycloaddition reactions. mdpi.com This type of reaction involves a 1,3-dipole, such as an azide, a nitrile oxide, or an azomethine ylide, adding across the double bond to form a five-membered heterocyclic ring fused to the naphthalene (B1677914) core. researchgate.net These reactions provide a powerful method for constructing complex, nitrogen- and oxygen-containing polycyclic systems. mdpi.com
Nucleophilic and Electrophilic Addition Reactions
The electron-deficient double bond of the quinone ring in this compound is a prime site for nucleophilic attack. These reactions are fundamental to the chemical behavior of naphthoquinones.
The conjugate addition of nucleophiles to the α,β-unsaturated carbonyl system, known as the Michael addition, is a characteristic reaction of 1,4-naphthoquinones. wikipedia.org In the case of this compound, this would involve the addition of a nucleophile to the C2 or C3 position of the quinone ring. The reaction is typically catalyzed by a base, which generates the nucleophile in situ.
The general mechanism involves the attack of a nucleophile on the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. The regioselectivity of the addition can be influenced by the nature of the nucleophile and the substituents on the naphthoquinone ring.
A wide range of nucleophiles can participate in Michael additions with naphthoquinones, including stabilized carbanions (e.g., from β-ketoesters, malonates), enamines, and certain organometallic reagents. libretexts.org For instance, the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes has been achieved using organocatalysts, yielding chiral functionalized naphthoquinone derivatives. nih.gov
Table 1: Examples of Michael Acceptors and Donors in Reactions Analogous to those Expected for this compound
| Michael Acceptor (Analog) | Michael Donor | Product Type |
| 1,4-Naphthoquinone | N-Acetyl-L-cysteine | Thia-Michael Adduct nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | β,γ-Unsaturated α-ketophosphonates | β-Substituted Carboxylates nih.gov |
| α,β-Unsaturated Carbonyl | Enolate of a ketone or aldehyde | 1,5-Dicarbonyl Compound wikipedia.org |
Amines and thiols are common nucleophiles that readily react with 1,4-naphthoquinones. Theoretical studies on the reactivity of naphthoquinones towards amines, such as methylamine, indicate that 1,4-addition is a likely pathway for 1,4-naphthoquinone. utc.edu Experimental work has shown that 1,4-naphthoquinone reacts with primary amines to form 2-amino-1,4-naphthoquinones. nih.gov These reactions can be influenced by the solvent and the presence of a base.
Thiols, being soft nucleophiles, are also highly reactive towards the electrophilic double bond of naphthoquinones. nih.gov The reaction of N-acetyl-L-cysteine with various 1,4-naphthoquinones proceeds via a thia-Michael addition to form stable adducts. nih.gov The formation of these adducts is significant in biological contexts, as it can lead to the depletion of cellular thiols like glutathione. researchgate.netnih.gov
Table 2: Reactivity of Analogous Naphthoquinones with Amines and Thiols
| Naphthoquinone Analog | Nucleophile | Reaction Conditions | Product |
| 1,4-Naphthoquinone | Primary Amines | Base (Et3N or K2CO3), EtOH or Et2O, r.t. | 2-Amino-1,4-naphthoquinone derivatives nih.gov |
| 1,4-Naphthoquinone | N-Acetyl-L-cysteine | Methanol, r.t. | Thia-Michael adduct nih.gov |
| 1,4-Naphthoquinone | Propylamine | Buffer | Reduced 1,4-naphthoquinone nih.gov |
Photochemical Transformations and Excited State Dynamics
The photochemistry of naphthoquinones is rich and involves various processes initiated by the absorption of light, leading to excited electronic states with distinct reactivity.
Upon photoexcitation, 1,4-naphthoquinones can act as electron acceptors in photoinduced electron transfer (PET) reactions. The triplet excited state of the naphthoquinone is often the key intermediate in these processes. It can accept an electron from a suitable donor, such as an amine, to form a radical anion and a radical cation. elsevierpure.com
The efficiency of PET depends on the redox potentials of the donor and acceptor, as well as the solvent polarity. In the presence of amines, the resulting radical ions can undergo subsequent reactions, leading to the formation of various products.
Photoreduction is a common photochemical reaction of quinones. In the presence of a hydrogen donor, the excited state of the naphthoquinone can abstract a hydrogen atom, leading to the formation of a semiquinone radical. This radical can then be further reduced to the corresponding hydroquinone. mdpi.com The nature of the solvent and the presence of quenchers can significantly influence the outcome of these reactions.
Oxidative and Reductive Transformations
The redox properties of this compound are central to its chemical and biological activity. The quinone moiety can undergo both one- and two-electron reduction processes.
The one-electron reduction of the naphthoquinone yields a semiquinone radical anion. This species is often transient but can be stabilized under certain conditions. Further reduction leads to the formation of the corresponding hydroquinone (a dihydroxynaphthalene derivative). These reduction processes are reversible, allowing naphthoquinones to participate in redox cycling. researchgate.net
In biological systems, the reduction of naphthoquinones can be catalyzed by enzymes such as NADPH-cytochrome P450 reductase. The resulting semiquinone can then react with molecular oxygen to regenerate the quinone and produce reactive oxygen species (ROS), such as superoxide radicals. This redox cycling is a key mechanism of the biological activity of many quinones. nih.gov
The synthesis of related dimethyl-naphthoquinone derivatives has been explored, for instance, bioreducible 2,3-dimethyl-1,4-naphthoquinones have been synthesized and evaluated for their biological activity. nih.gov The synthesis of a tetrahydronaphthalene-dione, a stable tautomer of a dihydroxynaphthalene, has also been reported, highlighting the rich chemistry of these systems. researchgate.netmdpi.com
Applications of 5,7 Dimethylnaphthalene 1,4 Dione in Advanced Materials and Organic Synthesis
Role in Polymer Chemistry and Functional Materials
A thorough investigation of scientific literature and chemical databases yielded no specific information regarding the application of 5,7-Dimethylnaphthalene-1,4-dione in polymer chemistry or the development of functional materials.
As a Monomer or Cross-linking Agent
There is no available research to suggest that this compound has been utilized as a monomer for polymerization or as a cross-linking agent to modify the properties of polymeric materials. The reactivity of the naphthalene-1,4-dione core could theoretically allow for such applications, but no studies have been published to demonstrate this.
In Organic Semiconductors and Electronic Devices
No literature was found that describes the synthesis, characterization, or application of this compound in the field of organic semiconductors or electronic devices. While some diazapentacene derivatives with substitution at the 5, 7, 12, and 14 positions have been investigated as organic semiconductors, these are structurally distinct from this compound. relana-online.deresearchgate.net
Utilization in Supramolecular Chemistry
There is no documented use of this compound in the field of supramolecular chemistry.
Host-Guest Interactions
Analytical Chemistry Applications
As a Redox Indicator
A key chemical feature of quinones is their ability to undergo reversible reduction-oxidation (redox) reactions. researchgate.net The 1,4-naphthoquinone (B94277) core can accept two electrons and two protons to form the corresponding hydroquinone (B1673460) (1,4-dihydroxynaphthalene). This process often occurs in two distinct one-electron steps, proceeding through a stable semiquinone radical anion intermediate. researchgate.net This electrochemical activity is fundamental to their biological roles and their potential use in analytical chemistry.
A redox indicator is a substance that changes color at a specific electrode potential. nih.gov The transition between the oxidized (quinone) and reduced (hydroquinone) forms of a naphthoquinone is accompanied by a significant change in its electronic structure and, therefore, its color. The quinone form is typically colored (e.g., yellow for 1,4-naphthoquinone), while the fully reduced hydroquinone form is often colorless. This distinct color change makes them suitable candidates for use as indicators in redox titrations.
The specific redox potential of a naphthoquinone is highly sensitive to the substituents on its ring system. nih.govrsc.org Electron-donating groups, like the methyl groups in this compound, are expected to lower the redox potential, making it easier to reduce compared to the unsubstituted parent compound. By carefully designing the substituents, the redox potential can be tuned for specific applications. While not commercially established, this compound could theoretically function as a redox indicator in a specific potential range determined by its unique substitution pattern.
Table 3: First Reduction Potentials of Selected Naphthoquinone Derivatives Data illustrates the influence of substituents on the electrochemical properties of the naphthoquinone core. Potentials are vs. Ag/AgCl reference electrode in acetonitrile.
| Compound | Substituent(s) | First Reduction Potential (E¹) [V] |
| 1,4-Naphthoquinone | None | -0.71 |
| 2-Methyl-1,4-naphthoquinone (Menadione) | 2-CH₃ | -0.78 |
| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 2-OH | -0.63 |
| 2,3-Dimethyl-1,4-naphthoquinone | 2,3-di-CH₃ | -0.87 |
| 2-Amino-3-chloro-1,4-naphthoquinone | 2-NH₂, 3-Cl | -0.65 |
| This compound | 5,7-di-CH₃ | Predicted to be slightly lower than -0.71 V |
Data compiled from various sources for illustrative purposes. Exact values can vary with experimental conditions.
In Spectrophotometric Assays
Spectrophotometry is an analytical technique based on measuring the amount of light absorbed by a chemical substance. Compounds with extensive conjugated systems, such as 1,4-naphthoquinones, exhibit strong absorbance in the ultraviolet and visible regions of the spectrum, making them readily quantifiable using this method. nih.govacs.org
Beyond simple quantification, naphthoquinones can be employed as chromogenic reagents in spectrophotometric assays. Their electrophilic quinone ring can react with specific nucleophilic analytes to produce a new, intensely colored compound. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. A well-known example is the use of sodium 1,2-naphthoquinone-4-sulfonate, which reacts with the primary amino group of the drug dapsone (B1669823) to form a salmon-pink product that can be measured at 525 nm. nih.gov
Similarly, this compound could be developed for use in such assays. It could potentially react with analytes containing thiol (-SH) or primary amine (-NH₂) groups. The reaction would lead to a change in the conjugated system and thus a measurable shift in the absorption spectrum, forming the basis of a quantitative assay. The reaction kinetics and the stability of the colored product would be critical parameters to optimize for developing a reliable analytical method. For instance, the reaction of various naphthoquinones with thiols like glutathione (B108866) has been studied, showing distinct changes in absorbance spectra. nih.gov
Future Directions and Emerging Research Avenues for 5,7 Dimethylnaphthalene 1,4 Dione
Exploration of New Synthetic Methodologies and Green Chemistry Aspects
The development of novel and efficient synthetic routes is a cornerstone of advancing the study of 5,7-Dimethylnaphthalene-1,4-dione. While classical methods for synthesizing substituted naphthalenes exist, future research will likely focus on more sustainable and atom-economical approaches.
Key Future Research Thrusts:
Greener Synthetic Routes: Traditional synthetic methods often rely on hazardous reagents and organic solvents. Future methodologies will likely pivot towards green chemistry principles. rsc.org This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis. researchgate.net Research into one-pot, multi-component reactions will be crucial to reduce waste and improve efficiency. researchgate.net
Catalytic C-H Activation: Direct C-H functionalization of a simpler naphthalene (B1677914) precursor could provide a more direct and efficient route to this compound, avoiding multi-step syntheses that require pre-functionalized starting materials.
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis and modification of naphthoquinones is a promising green alternative. Biocatalytic methods can offer high selectivity and operate under mild conditions, reducing the environmental impact.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Strategy | Potential Advantages | Challenges to Overcome |
| Cross-Coupling Reactions | High yields, well-established methods (e.g., Suzuki, Grignard). google.comresearchgate.net | Often require pre-halogenated substrates, expensive metal catalysts, and anhydrous conditions. google.com |
| Friedel-Crafts Acylation/Alkylation | Utilizes readily available starting materials. | Can lead to mixtures of isomers, requiring difficult purification. |
| C-H Activation/Functionalization | High atom economy, reduces synthetic steps. | Requires development of selective catalysts for specific C-H bond activation. |
| Green Chemistry Approaches | Environmentally friendly, reduced waste, safer reaction conditions. rsc.org | Catalyst development, optimizing reaction conditions for high yields in green solvents. researchgate.netrsc.org |
Deeper Understanding of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms involving this compound is critical for controlling its reactivity and designing new applications. The quinone moiety is a key feature, known for its ability to participate in redox cycling and Michael additions.
Future research should focus on:
Nucleophilic Addition Reactions: Investigating the regioselectivity of nucleophilic additions to the quinone ring. The electronic effects of the methyl groups at the 5 and 7 positions will influence the reactivity of the C2 and C3 positions. Studies on reactions with various nucleophiles, such as amines and thiols, will be important. nih.govresearchgate.net
Redox Chemistry: Elucidating the electrochemical properties of this compound. This includes determining its redox potential and studying the stability of the corresponding semiquinone radical and hydroquinone (B1673460). This is crucial for applications in materials science and for understanding its biological mechanism of action.
Photochemistry: Exploring the photochemical reactions of this compound. Quinones can undergo various photochemical transformations, and understanding these pathways could lead to applications in photodynamic therapy or materials science.
Advanced Computational Modeling for Property Prediction
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding experimental efforts and providing deep mechanistic insights.
Areas for Computational Investigation:
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometry, electronic structure, and spectroscopic properties (NMR, IR, UV-Vis). researchgate.net This can aid in the characterization of the molecule and its reaction products.
Molecular Docking: For biological applications, molecular docking simulations can predict the binding affinity and orientation of this compound within the active sites of target proteins. This can help in identifying potential biological targets and in designing more potent derivatives.
Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to understand reaction mechanisms and predict product distributions. researchgate.net
Investigation into Novel Biological Targets and Mechanistic Pathways (Pre-clinical)
Naphthoquinones are a well-known class of compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The specific substitution pattern of this compound suggests it may have unique biological properties worth exploring in pre-clinical settings.
Future Pre-clinical Research Directions:
Anticancer Activity: Many naphthoquinone derivatives exhibit cytotoxicity against cancer cells. nih.gov Future studies should screen this compound against a panel of cancer cell lines to determine its potency and selectivity. A key research avenue is to investigate its effect on cellular metabolism, such as the Warburg effect, where cancer cells predominantly use glycolysis for energy production. nih.govrsc.org
Identification of Protein Targets: A crucial step is to identify the specific cellular targets of this compound. For instance, some naphthoquinone analogues have been found to target proteins like Kelch-like ECH-associated protein 1 (Keap1), a key regulator of cellular defense against oxidative stress. nih.govrsc.org
Antimicrobial and Antifungal Properties: Given that other naphthalene derivatives have shown antimicrobial and anticandidal activity, this compound should be tested against various pathogenic bacteria and fungi. nih.gov
| Potential Biological Target | Therapeutic Area | Rationale based on Naphthoquinone Analogs |
| Keap1 | Cancer | Modulation of oxidative stress response in cancer cells. nih.govrsc.org |
| VEGFR-2 | Cancer | Inhibition of angiogenesis, a key process in tumor growth. nih.gov |
| Bacterial/Fungal Enzymes | Infectious Diseases | Naphthalene structures have shown broad-spectrum antimicrobial activity. nih.gov |
Development of Functional Materials and Devices
The unique electronic and structural properties of this compound make it a candidate for incorporation into advanced functional materials.
Potential Applications:
Organic Electronics: The redox-active quinone core suggests potential use in organic batteries, supercapacitors, or as a component in organic field-effect transistors (OFETs).
Chemosensors: Derivatives of naphthalene-1,4-dione have been shown to act as selective chemosensors for metal ions like Hg²⁺ and Ni²⁺. researchgate.net The specific substitution pattern of this compound could be exploited to develop new sensors with high selectivity and sensitivity.
Plant Growth Regulators: Related compounds like 1,4-dimethylnaphthalene (B47064) are used to inhibit sprouting in stored potatoes. usda.govrelana-online.de The efficacy of this compound in this or other agricultural applications could be a valuable area of investigation.
Potential for Derivatization Towards Enhanced Specificity
The this compound scaffold serves as an excellent starting point for further chemical modification to enhance biological activity and target specificity.
Strategies for Derivatization:
Modification of the Quinone Ring: Introducing substituents at the C2 and C3 positions can significantly alter the electronic properties and steric profile of the molecule. For example, adding amino or bromo groups has been shown to modulate the anticancer activity of related naphthoquinones. nih.gov
Functionalization of Methyl Groups: The methyl groups at the C5 and C7 positions could potentially be functionalized, for example, through halogenation, to create new derivatives with altered properties.
Hybrid Molecules: Synthesizing hybrid compounds that combine the this compound core with other pharmacologically active moieties (e.g., chalcones, piperazine) could lead to multifunctional molecules with enhanced therapeutic potential. nih.gov The goal is to improve the structure-activity relationship (SAR) to achieve higher potency and better selectivity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
